N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorophenyl and 4-methylphenyl groups further enhances its chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorophenyl isocyanate with 4-methylphenyl hydrazine in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with methyl iodide to introduce the N-methyl group, followed by cyclization to form the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as copper(I) or ruthenium(II) can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound is used in the development of corrosion inhibitors and stabilizers for nitrate ester-based energetic materials.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cytochrome P450, which are involved in various metabolic processes.
Pathway Modulation: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(4-methylphenyl)urea: Similar structure but lacks the triazole ring.
N-(4-chlorophenyl)-N-methyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
Triazole Ring: The presence of the triazole ring in N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide imparts unique chemical properties, such as enhanced stability and reactivity.
Substituent Effects: The combination of 4-chlorophenyl and 4-methylphenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-12-3-7-15(8-4-12)22-11-19-16(20-22)17(23)21(2)14-9-5-13(18)6-10-14/h3-11H,1-2H3 |
InChI Key |
FZUYPOHJSLVRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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